molecular formula C16H12ClN3O2S B6720679 N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-2-oxo-1H-pyridine-4-carboxamide

N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-2-oxo-1H-pyridine-4-carboxamide

Cat. No.: B6720679
M. Wt: 345.8 g/mol
InChI Key: KSXZFKDEVPPOLG-UHFFFAOYSA-N
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Description

N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-2-oxo-1H-pyridine-4-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a carboxamide group

Properties

IUPAC Name

N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-2-oxo-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-3-1-10(2-4-12)16-20-9-13(23-16)8-19-15(22)11-5-6-18-14(21)7-11/h1-7,9H,8H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXZFKDEVPPOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)CNC(=O)C3=CC(=O)NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-2-oxo-1H-pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The pyridine ring is then synthesized and coupled with the thiazole derivative. The final step involves the formation of the carboxamide group under specific reaction conditions, often requiring catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. Industrial methods also focus on minimizing waste and improving the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-2-oxo-1H-pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-2-oxo-1H-pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-2-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1), which is essential for metabolic processes.

    Pyridine Derivatives: Compounds like nicotinamide, which is involved in cellular metabolism and energy production.

Uniqueness

N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-2-oxo-1H-pyridine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

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